molecular formula C6H11Na2O9P B13861608 D-Fructose 6-Phosphate-13C6 Disodium Salt

D-Fructose 6-Phosphate-13C6 Disodium Salt

Cat. No.: B13861608
M. Wt: 310.06 g/mol
InChI Key: HYDCSGSCSYCSAK-XIWSNFFCSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Fructose 6-Phosphate-13C6 Disodium Salt: is a stable isotope-labeled form of D-fructose 6-phosphate. This compound is a key intermediate in glycolysis and gluconeogenesis, making it essential in metabolic research. The incorporation of the carbon-13 label allows researchers to track the metabolic fate of the compound with high resolution using techniques such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Fructose 6-Phosphate-13C6 Disodium Salt typically involves the phosphorylation of D-fructose using a phosphorylating agent in the presence of a base. The reaction is carried out under controlled conditions to ensure the incorporation of the carbon-13 isotope. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet the standards required for research applications .

Chemical Reactions Analysis

Types of Reactions: D-Fructose 6-Phosphate-13C6 Disodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

D-Fructose 6-Phosphate-13C6 Disodium Salt is widely used in metabolic research, particularly in studies involving the tracking of glucose metabolism and the pentose phosphate pathway. It is valuable in studying enzyme-catalyzed reactions where D-fructose 6-phosphate is a substrate or product, enabling detailed investigation of enzyme kinetics and mechanisms. Additionally, it is utilized in research focusing on the role of fructose 6-phosphate in cellular signaling and regulation, as well as in the exploration of metabolic disorders related to carbohydrate metabolism .

Mechanism of Action

The mechanism of action of D-Fructose 6-Phosphate-13C6 Disodium Salt involves its role as an intermediate in glycolysis and gluconeogenesis. It is converted to

Properties

Molecular Formula

C6H11Na2O9P

Molecular Weight

310.06 g/mol

IUPAC Name

disodium;[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate

InChI

InChI=1S/C6H13O9P.2Na/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13;;/h3-5,7-10H,1-2H2,(H2,11,12,13);;/q;2*+1/p-2/t3-,4-,5+,6?;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1;;

InChI Key

HYDCSGSCSYCSAK-XIWSNFFCSA-L

Isomeric SMILES

[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C](O1)([13CH2]O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

C(C1C(C(C(O1)(CO)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.